
2-Pentene, 1-bromo-
Overview
Description
2-Pentene, 1-bromo- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of pentene, specifically a bromoalkene. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentene, 1-bromo- can be synthesized through the bromination of 2-pentene. The reaction typically involves the addition of bromine (Br₂) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product .
Industrial Production Methods: Industrial production of 2-Pentene, 1-bromo- follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of stabilizers such as hydroquinone may be employed to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Pentene, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium amide (NaNH₂) in ammonia (NH₃) are used for elimination reactions.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents are used for addition reactions
Major Products:
Substitution: Products include various substituted alkenes or alkanes.
Elimination: Products include alkenes or alkynes.
Addition: Products include vicinal dihalides or haloalkanes.
Scientific Research Applications
Organic Synthesis
2-Pentene, 1-bromo- serves as a crucial reagent in organic chemistry for the synthesis of various brominated compounds. It participates in:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions to yield different haloalkanes.
- Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes or alkynes.
- Addition Reactions : It can react with halogens or hydrogen halides to produce vicinal dihalides.
Biological Applications
In biological research, 2-Pentene, 1-bromo- is utilized in:
- Synthesis of Biologically Active Molecules : It plays a role in creating pheromones and signaling compounds that influence biological processes.
- Pharmaceutical Intermediates : The compound is involved in the synthesis of active pharmaceutical ingredients, contributing to drug development.
Industrial Applications
The compound finds its use in the production of specialty chemicals and materials. Its properties allow for the formulation of products in:
- Cosmetics : As a component in formulations due to its chemical stability and reactivity.
- Material Science : Utilized in creating polymers and other materials that require specific chemical properties.
Synthesis of Pheromones
A study demonstrated the application of 2-Pentene, 1-bromo- in synthesizing insect pheromones. The compound's reactivity enabled efficient formation of these signaling molecules which are crucial for insect communication.
Toxicological Assessments
Research has revealed potential toxic effects associated with high concentrations of halogenated alkenes. In animal models, exposure to elevated doses resulted in adverse physiological effects, prompting investigations into safe dosage levels for biological applications.
Metabolic Pathway Tracing
Labeled derivatives of 2-Pentene, 1-bromo- have been employed in metabolic studies. For instance, geraniol labeled with carbon-14 was synthesized using this compound as an intermediate, allowing researchers to trace its metabolic pathways effectively.
Reactivity Overview
Reaction Type | Product | Yield (%) |
---|---|---|
Nucleophilic Substitution | Various haloalkanes | Variable |
E2 Elimination | Alkenes (e.g., pentene) | High |
Synthesis of Pheromones | Specific pheromone structures | High |
Mechanism of Action
The mechanism of action of 2-Pentene, 1-bromo- in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
1-Bromo-2-pentene: Another brominated pentene isomer with similar reactivity but different spatial arrangement.
2-Bromo-1-pentene: A positional isomer with the bromine atom at a different position on the pentene chain
Uniqueness: 2-Pentene, 1-bromo- is unique due to its specific geometric isomerism and the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable bromonium ion intermediates makes it a valuable compound in synthetic organic chemistry .
Biological Activity
2-Pentene, 1-bromo- (CHBr) is an organic compound notable for its reactivity and potential applications in biochemical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
2-Pentene, 1-bromo- is a halogenated alkene characterized by the presence of a bromine atom attached to the first carbon of a pentene chain. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of 2-pentene, 1-bromo- primarily arises from its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom serves as a good leaving group, facilitating these reactions:
- Nucleophilic Substitution : The compound can react with nucleophiles to form new carbon-nucleophile bonds.
- Elimination Reactions : It can undergo E2 elimination to produce alkenes, which are biologically active compounds.
Biochemical Pathways
2-Pentene, 1-bromo- is involved in the synthesis of various biologically active molecules, including pheromones and signaling compounds. Its reactivity allows it to participate in the formation of complex organic structures that can modulate biological processes.
Case Studies
-
Synthesis of Pheromones :
- A study demonstrated the use of 2-pentene, 1-bromo- in synthesizing specific pheromones that influence insect behavior. The compound's reactivity allowed for the efficient formation of these signaling molecules.
-
Toxicological Assessments :
- Research has indicated potential toxic effects associated with high concentrations of halogenated alkenes. In animal models, exposure to high doses led to adverse physiological effects, necessitating further investigation into safe dosage levels for applications in biological systems.
-
Metabolic Pathway Tracing :
- Labeled derivatives of 2-pentene, 1-bromo- have been utilized in metabolic studies to trace biochemical pathways. For example, geraniol labeled with carbon-14 was synthesized using this compound as an intermediate, allowing researchers to track its metabolic fate in biological systems.
Table 1: Reactivity of 2-Pentene, 1-bromo-
Reaction Type | Product | Yield (%) |
---|---|---|
Nucleophilic Substitution | Various haloalkanes | Variable |
E2 Elimination | Alkenes (e.g., pentene) | High |
Synthesis of Pheromones | Specific pheromone structures | High |
Table 2: Toxicity Data Summary
Study | Organism | Observed Effect | Dose (mg/kg) |
---|---|---|---|
Toxicological Assessment | Rat | Adverse physiological effects | >50 |
Metabolic Study | Mouse | Metabolic tracing successful | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-bromo-2-pentene, and how can stereoisomeric purity be ensured?
- Methodological Answer : 1-Bromo-2-pentene is synthesized via coupling reactions between allylic bromides (e.g., 1-bromo-(Z)- or -(E)-2-pentene) and organometallic reagents like copper acetylides in solvents such as DMF with NaCN as an additive. For stereochemical control, use chiral ligands or chromatographic separation (e.g., GC or HPLC) post-synthesis. Evidence from coupling reactions shows that isolating (Z)- and (E)-isomers requires fractional distillation under controlled pressure (85°C, 5 atm) . Side products like 3-ethyl-1-nonen-4-yn-9-ol (13) can form, necessitating rigorous purification .
Q. Which analytical techniques are most reliable for characterizing 1-bromo-2-pentene and its isomers?
- Methodological Answer :
- GC-MS : Identifies volatile byproducts and quantifies isomer ratios (e.g., (Z)- vs. (E)-) using columns like OV-101 or Apolar 10C .
- IR Spectroscopy : Confirms functional groups (C-Br stretch ~560 cm⁻¹) and distinguishes stereoisomers via subtle absorption differences .
- NMR : H and C NMR resolve structural features (e.g., allylic proton coupling constants for stereoisomer discrimination) .
Q. What safety protocols are critical when handling 1-bromo-2-pentene in the lab?
- Methodological Answer :
- Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .
- Store in inert atmospheres (N₂/Ar) to prevent decomposition. Refer to safety data sheets (SDS) for spill management and PPE requirements (gloves, goggles) .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for 1-bromo-2-pentene isomers be resolved?
- Methodological Answer : Discrepancies in enthalpy of formation or isomerization energy (e.g., (Z)- vs. (E)-) arise from differing experimental conditions (pressure, temperature). Use ab initio calculations (DFT, CCSD(T)) to validate experimental data. For example, NIST’s increment method for lower alkenes extrapolates thermodynamic values (e.g., ΔHf, heat capacity) for 2-pentene derivatives, aligning with experimental benchmarks like Kilpatrick (1946) . Cross-reference with shock tube studies on radical decomposition pathways (e.g., 1-pentyl → 2-pentene) to refine kinetic models .
Q. What catalytic systems optimize 1-bromo-2-pentene’s reactivity in metathesis or cross-coupling reactions?
- Methodological Answer :
- Metathesis : Ruthenium catalysts (e.g., dibromo[(R,R)-XylSKEWPHOS] complexes) enable olefin metathesis to form 2-butene and 3-hexene. Simulate reactive distillation (RD) columns to enhance yield via in-situ product removal .
- Cross-Coupling : Palladium/copper-mediated couplings (e.g., Heck, Suzuki) require ligand tuning (e.g., DIPSKEWPHOS for enantioselectivity) . Monitor side reactions (e.g., propylene formation) by adjusting Grignard reagent concentrations and temperatures (-40°C to suppress byproducts) .
Q. How do computational models improve predictions of 1-bromo-2-pentene’s decomposition kinetics?
- Methodological Answer : Apply RRKM/ME (Rice-Ramsberger-Kassel-Marcus/Master Equation) theory to model β-scission and H-transfer pathways in 1-pentyl radicals. Shock tube experiments (880–1055 K, 80–680 kPa) validate ethene/propene branching ratios and pressure dependencies . Parameterize collision energy transfer (⟨ΔE⟩ = 675 cm⁻¹ for Ar bath gas) to refine high-temperature extrapolations .
Properties
IUPAC Name |
(E)-1-bromopent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032587 | |
Record name | (2E)-1-Bromo-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-27-3, 7348-71-2 | |
Record name | 2-Pentene, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-1-Bromo-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-pentene, predominantly trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.